molecular formula C18H16N4O2 B14002903 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea CAS No. 6300-03-4

1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea

Cat. No.: B14002903
CAS No.: 6300-03-4
M. Wt: 320.3 g/mol
InChI Key: XBOKFHURBRUDMB-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a phenyl group with a diazenyl substituent, and a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea typically involves the coupling of furfural with urea under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the diazenyl group may produce aniline derivatives .

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets. The furan ring and diazenyl group play crucial roles in its biological activity. The compound may inhibit bacterial growth by interfering with essential enzymes and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is unique due to its combination of a furan ring, diazenyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

6300-03-4

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(4-phenyldiazenylphenyl)urea

InChI

InChI=1S/C18H16N4O2/c23-18(19-13-17-7-4-12-24-17)20-14-8-10-16(11-9-14)22-21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,23)

InChI Key

XBOKFHURBRUDMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCC3=CC=CO3

Origin of Product

United States

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